1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene
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Overview
Description
1,3,5-Trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trifluorobenzene and 2-methyl-5-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A base, such as potassium carbonate, is used to facilitate the nucleophilic substitution reaction.
Procedure: The 1,3,5-trifluorobenzene is reacted with 2-methyl-5-nitrobenzyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methyl group yields carboxylic acids.
Scientific Research Applications
1,3,5-Trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Organic Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitrophenyl group can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: A simpler compound with only trifluoromethyl groups attached to the benzene ring.
2-Methyl-5-nitrobenzyl Chloride: A precursor used in the synthesis of the target compound.
1-Nitro-2-(trifluoromethyl)benzene: A compound with similar functional groups but different substitution patterns.
Uniqueness
1,3,5-Trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene is unique due to the combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-3-11(18(19)20)4-9(8)5-12-13(16)6-10(15)7-14(12)17/h2-4,6-7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIWLSXDZLJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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